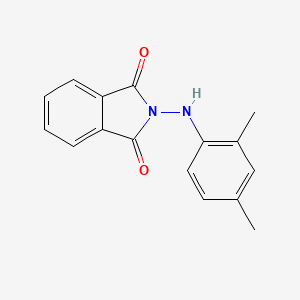
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.30 g/mol . This compound belongs to the class of isoindoline-1,3-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2,4-dimethylaniline in the presence of a suitable solvent such as toluene . The reaction is carried out under reflux conditions for 24 hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs due to its ability to modulate neurological pathways.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including dopamine receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various pharmacological effects, including anticonvulsant activity .
類似化合物との比較
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler derivative with similar structural features but different biological activities.
N-Substituted Isoindoline-1,3-diones: These compounds have varying substituents on the nitrogen atom, leading to diverse biological properties.
生物活性
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. Isoindoline derivatives have been studied for various pharmacological effects, including analgesic and anti-Alzheimer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an isoindoline core with a dimethylphenylamino substituent. This configuration is significant as it influences the compound's interaction with biological targets.
Analgesic Activity
Recent studies have highlighted the analgesic properties of isoindoline derivatives. Specifically, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated an analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice, indicating a promising therapeutic potential for pain management .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Activity (compared to Metamizole Sodium) |
|---|---|
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher |
| Metamizole Sodium | Reference |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of isoindoline derivatives against neurodegenerative diseases such as Alzheimer's. A study synthesized isoindoline-1,3-dione -N-benzyl pyridinium hybrids and evaluated their cholinesterase inhibitory activities. These compounds showed promise as potential treatments for Alzheimer’s disease by enhancing acetylcholine levels in the brain .
Table 2: Cholinesterase Inhibition
| Compound | Cholinesterase Inhibition (%) |
|---|---|
| Isoindoline-1,3-dione -N-benzyl pyridinium hybrid | Significant |
| Donepezil | Standard Reference |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethylphenylamino group may enhance binding affinity and selectivity towards these targets.
Toxicity Studies
Toxicity assessments have shown that isoindoline derivatives exhibit low toxicity profiles. In vivo studies conducted on laboratory mice indicated that these compounds are relatively safe at therapeutic doses .
Table 3: Toxicity Profile
| Compound | Acute Toxicity Level |
|---|---|
| This compound | Low |
| Control (Standard Reference) | Moderate |
Case Studies
A case study involving the synthesis and evaluation of various isoindoline derivatives revealed that modifications to the molecular structure could significantly impact their biological activity. For instance, altering substituents on the isoindoline core led to variations in analgesic potency and neuroprotective effects.
特性
IUPAC Name |
2-(2,4-dimethylanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)17-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYFDOCUPJMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














